Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
Description
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a benzoate ester derivative featuring a pyrrolidinone core substituted at the 4-position with a carbamoyl group linked to a 6-methylpyridin-2-yl moiety. Its structural uniqueness lies in the 2-oxopyrrolidin-1-yl scaffold, which confers conformational rigidity compared to more flexible alkyl or ether linkers in analogues .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-20(26)14-7-9-16(10-8-14)23-12-15(11-18(23)24)19(25)22-17-6-4-5-13(2)21-17/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25) |
InChI Key |
QPVWBUUFNPNALM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicate that related pyridine and pyrrolidine derivatives possess inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Properties
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has been investigated for its anticancer potential. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival .
CNS Activity
Preliminary studies suggest that this compound may interact with central nervous system (CNS) receptors, potentially acting as a modulator for neurotransmitter systems. This opens avenues for research into its use as a therapeutic agent for neurological disorders .
Industrial Applications
In addition to its biological significance, this compound serves as a versatile building block in organic synthesis. It can be utilized in:
- Pharmaceutical Development : As an intermediate in the synthesis of novel therapeutic agents.
- Specialty Chemicals : In the production of materials with specific chemical properties tailored for industrial applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other piperidine and pyridine derivatives:
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways . It is known to interact with nitric oxide synthase, both inducible and endothelial, in humans . This interaction can lead to various biological effects, including modulation of nitric oxide levels and related physiological processes.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Several ethyl benzoate derivatives share the core structure but differ in substituents, impacting physicochemical and pharmacological properties:
Key Observations :
- Heterocyclic Influence: The target compound’s 6-methylpyridin-2-yl group may enhance π-π stacking interactions compared to pyridazine (I-6230) or benzimidazole (A21) systems. Methylation (e.g., I-6232 vs.
- Linker Flexibility: The rigid pyrrolidinone-carbamoyl linker in the target compound contrasts with the flexible phenethylamino (I-6230) or thioacetamido (A21) linkers, which may alter binding kinetics .
Pyrrolidinone-Containing Analogues
Pyrrolidinone derivatives are notable for their metabolic stability due to the ketone group. Comparisons include:
- Target Compound vs.
Functional Group Variations
Carbamoyl vs. Thioether Linkages :
Ester vs. Acid Derivatives :
Research Findings and Data Gaps
- Biological Data: No activity data (e.g., antibacterial, enzymatic inhibition) are provided for the target compound, limiting functional comparisons.
Biological Activity
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a compound of interest due to its potential therapeutic applications, particularly as an EP4 receptor agonist. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An ethyl ester group
- A pyridine ring
- A pyrrolidine moiety
- A benzoate structure
This unique combination of functional groups contributes to its biological activity, particularly its interaction with specific receptors in the body.
EP4 Receptor Agonism
Research indicates that this compound exhibits significant agonistic activity towards the EP4 receptor, which is part of the prostaglandin E2 receptor family. This receptor plays a crucial role in various physiological processes, including:
- Inflammation
- Pain modulation
- Vascular function
The agonistic action on the EP4 receptor has been linked to improved blood flow in animal models, suggesting potential applications in treating conditions like peripheral arterial occlusive disease (PAOD) .
Study on Peripheral Arterial Occlusive Disease
A significant study highlighted the efficacy of similar compounds in enhancing blood flow in rat models. The research demonstrated that the agonistic action on the EP4 receptor led to vasodilation and improved perfusion in ischemic tissues. This suggests that this compound could be beneficial in clinical settings for patients suffering from PAOD .
Synthesis and Screening of Related Compounds
A series of compounds related to this compound were synthesized and screened for biological activity. These studies often utilize various assays to evaluate:
- Antimicrobial efficacy : Against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : To assess safety profiles.
Results indicated that many synthesized derivatives exhibited significant biological activities, warranting further investigation into their mechanisms of action .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
